1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
Description
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O/c16-11-5-4-6-12(9-11)18-15(23)17-10-14-19-20-21-22(14)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGRPENKDCNZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structural features, including a chlorophenyl group and a cyclohexyl-substituted tetrazole moiety, position it as a promising candidate in medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The compound's structure is characterized by:
- Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
- Cyclohexyl Substituent : Provides steric bulk, which may influence binding affinity.
- Tetrazole Ring : Known for stability and diverse pharmacological effects.
The proposed mechanism of action for 1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects. The tetrazole moiety is particularly noted for its ability to form hydrogen bonds, which may enhance binding to target proteins.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) cells, with IC50 values comparable to established chemotherapeutics like Sorafenib and Doxorubicin .
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 4.22 | High |
| A549 | 6.38 | Moderate |
| MOLT-3 | 5.33 | Moderate |
| HL-60 | 3.46 | High |
Mechanism of Cytotoxicity
The mechanism underlying its anticancer activity includes:
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways, evidenced by upregulation of pro-apoptotic markers like Bax and downregulation of anti-apoptotic markers like Bcl-2 .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of 1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzyl-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | Benzyl group instead of chlorophenyl | Lacks chlorine substitution |
| 1-cyclohexyl-1H-tetrazole | Does not contain urea moiety | Focuses solely on tetrazole functionality |
| 1-benzyl-3-(2-fluorophenyl)urea | Contains fluorophenyl instead of chlorophenyl | Different halogen substitution impacts reactivity |
The unique combination of the chlorophenyl group, cyclohexane structure, and tetrazole ring contributes to distinctive chemical and biological properties that may not be present in similar compounds.
Case Studies
In various case studies, the compound has been evaluated for its efficacy against specific cancer types:
- Hepatocellular Carcinoma (HepG2) : Demonstrated significant cytotoxicity with potential for further development as an anticancer agent.
- Lung Carcinoma (A549) : Showed moderate inhibitory effects, suggesting versatility across different cancer types.
- Leukemia (MOLT-3 and HL-60) : Effective against these cell lines, indicating broad-spectrum anticancer activity.
Comparaison Avec Des Composés Similaires
Research Implications and Limitations
- Structural Optimization : The target compound’s tetrazole and cyclohexyl groups offer avenues for tuning solubility and stability, but experimental data (e.g., pharmacokinetics) are needed to validate these hypotheses.
- Data Gaps: Limited information on the target compound’s synthesis, yield, and biological activity restricts direct comparisons. Future studies should prioritize these metrics.
- Therapeutic Potential: Urea derivatives with chloro and tetrazole groups are understudied compared to piperazine-thiazole analogs, warranting further exploration in drug discovery .
Q & A
Basic Research Questions
What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Chlorination of aniline derivatives to introduce the 3-chlorophenyl group, followed by urea formation via reaction with isocyanates .
- Step 2: Functionalization of the tetrazole moiety. For example, cyclopropane or cyclohexyl groups can be introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in toluene) .
- Key Conditions:
- Temperature control (70–80°C for cyclization reactions) .
- Solvent choice (anhydrous toluene or CHCl₃ for moisture-sensitive steps) .
- Catalysts like Bleaching Earth Clay (pH 12.5) for heterocyclic ring formation .
- Purification via recrystallization (EtOH–AcOH mixtures) or chromatography .
How can researchers confirm the structural integrity of this compound, and which spectroscopic or crystallographic methods are most effective?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve crystal structures, particularly for the tetrazole and urea moieties .
- Spectroscopy:
- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, urea NH signals at δ 8.5–9.5 ppm) .
- IR: Confirm urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole N-H/N=N vibrations (~1450–1550 cm⁻¹) .
- Mass Spectrometry: High-resolution MS to validate molecular formula (e.g., [M+H]⁺ expected for C₁₆H₂₀ClN₇O) .
Advanced Research Questions
What experimental design considerations are critical for evaluating the compound’s biological activity, such as enzyme inhibition or cytotoxicity?
Methodological Answer:
- Assay Selection:
- Use dose-response curves (e.g., IC₅₀ determination) for enzyme inhibition studies, referencing triazole-based analogs showing μM-level activity .
- For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HEK293) with fluconazole or cisplatin as positive controls .
- Controls: Include structurally similar compounds (e.g., 1-(3-chlorophenyl)-3-(thiophen-2-ylmethyl)urea) to isolate the tetrazole-cyclohexyl group’s contribution .
- Data Validation: Replicate assays under varied conditions (pH, temperature) to address contradictions, as seen in antifungal studies where MIC values fluctuated with fungal strains .
How can structure-activity relationship (SAR) studies be optimized to enhance this compound’s bioactivity?
Methodological Answer:
- Modification Sites:
- Tetrazole Ring: Replace cyclohexyl with cyclopropyl to assess steric effects on target binding .
- Urea Linker: Introduce electron-withdrawing groups (e.g., -CF₃) to modulate hydrogen-bonding capacity, as demonstrated in morpholinyl-urea analogs .
- Computational Tools: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like fungal CYP51 or cancer-related kinases, leveraging LogP values (~4.85) to optimize membrane permeability .
- Synthetic Parallelism: Synthesize derivatives using automated flow reactors to rapidly generate analogs for high-throughput screening .
What strategies can resolve contradictory biological activity data across different assays?
Methodological Answer:
- Source Analysis: Verify assay protocols (e.g., fungal growth media composition significantly impacts MIC values for triazole derivatives) .
- Structural Confirmation: Re-analyze compound purity via HPLC post-assay, as impurities in urea derivatives have caused false positives in apoptosis studies .
- Cross-Validation: Compare results with structurally defined analogs (e.g., 1-(3-fluorophenyl)urea variants) to identify substituent-specific effects .
How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (≤0.8 Å) to resolve disorder in the cyclohexyl group .
- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals, and PART instructions to model disordered atoms .
- Validation: Cross-check with spectroscopic data; for example, NMR-confirmed substituent positions should align with crystallographic occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
